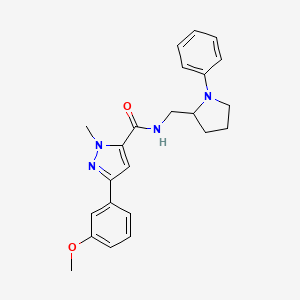

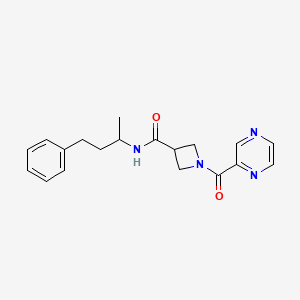

3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a pyrrolidine ring, which is a type of saturated heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on compounds related to 3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide focuses on their synthesis and structural characterization. For instance, studies have demonstrated the synthesis of novel pyrazole derivatives, including detailed structural analysis through various spectroscopic methods such as NMR, mass spectra, FT-IR, and X-ray crystallography. These studies not only confirm the complex structures of these compounds but also explore their physical properties and stability under different conditions (Kumara et al., 2018).

Cytotoxicity and Antifungal Activity

Another significant area of research involves evaluating the biological activity of pyrazole derivatives. Some derivatives have been tested for their in vitro cytotoxic activity against cancer cells, showing potential as therapeutic agents due to their ability to inhibit cell growth (Hassan et al., 2014). Additionally, there has been research into their antifungal properties, where certain pyrazole carboxamide derivatives exhibited moderate to excellent activities against phytopathogenic fungi, suggesting their use in developing new antifungal agents (Du et al., 2015).

Molecular Interaction Studies

Research extends to understanding the molecular interactions and stability of these compounds through advanced techniques like Hirshfeld surface analysis and DFT calculations. Such studies reveal insights into the intermolecular interactions within the crystal structure and the electronic structures of the compounds, aiding in the development of materials with tailored properties (Kumara et al., 2018).

Mecanismo De Acción

The mechanism of action of this compound is not clear without more specific information about its biological activity. Pyrrolidine derivatives are found in many biologically active compounds and can have a variety of mechanisms of action depending on their structure and the context in which they are used .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-26-22(15-21(25-26)17-8-6-12-20(14-17)29-2)23(28)24-16-19-11-7-13-27(19)18-9-4-3-5-10-18/h3-6,8-10,12,14-15,19H,7,11,13,16H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKGVTIGKZOVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3CCCN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2799341.png)

![(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2799344.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)

![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)

![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)